Methyl 2-[2-[6-(2-aminophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate
Description
Methyl 2-[2-[6-(2-aminophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate is a synthetic methoxyacrylate derivative characterized by a pyrimidinyloxy-phenyl backbone substituted with a 2-aminophenoxy group at the pyrimidine ring and a methoxypropenoate ester at the phenyl ring. The key distinction lies in the substituent on the phenoxy group: 2-aminophenoxy in the target compound versus 2-cyanophenoxy in azoxystrobin .
Strobilurins, including azoxystrobin, inhibit mitochondrial respiration by blocking electron transfer between cytochromes b and c1 (QoI activity), making them critical for agricultural disease management .
Properties
Molecular Formula |
C21H19N3O5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 2-[2-[6-(2-aminophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C21H19N3O5/c1-26-12-15(21(25)27-2)14-7-3-5-9-17(14)28-19-11-20(24-13-23-19)29-18-10-6-4-8-16(18)22/h3-13H,22H2,1-2H3 |
InChI Key |
VZYLPSDEXQZULY-UHFFFAOYSA-N |
Canonical SMILES |
COC=C(C1=CC=CC=C1OC2=CC(=NC=N2)OC3=CC=CC=C3N)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs of Azoxystrobin
The target compound shares structural homology with azoxystrobin and other strobilurin derivatives. Key analogs include:
*Estimated based on molecular formula.
Key Observations:
- Substituent Effects: Cyanophenoxy (Azoxystrobin): Enhances lipophilicity and binding to the Qo site of cytochrome bc1, contributing to its broad antifungal activity . Aminophenoxy (Target Compound): The -NH2 group increases polarity, which may reduce cell membrane permeability but improve solubility in aqueous environments.
Stereochemistry : Azoxystrobin’s E-isomer is biologically active, while the Z-isomer (entry 163 in ) shows reduced efficacy . The target compound’s stereochemical configuration (E/Z) is unspecified but critical for activity.
Physicochemical Properties
| Property | Target Compound | Azoxystrobin |
|---|---|---|
| Water Solubility* | Higher (due to -NH2) | 6.7 mg/L (20°C) |
| Log P (Octanol-Water) | Lower | 2.5 |
| Photostability | Unreported | Moderate |
*Predicted based on substituent polarity.
Q & A
Q. What are the key synthetic strategies for Methyl 2-[2-[6-(2-aminophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate, and how are critical intermediates validated?
The synthesis involves multi-step reactions, including:
- Coupling of pyrimidine and phenyl ether moieties : Use Ullmann or Buchwald-Hartwig amination to link the 2-aminophenoxy group to the pyrimidine ring under palladium catalysis .
- Esterification and enolate formation : Optimize methoxyprop-2-enoate formation via Claisen condensation or Michael addition, with strict control of anhydrous conditions to prevent hydrolysis .
- Validation : Confirm intermediates via -NMR (e.g., aromatic proton integration at δ 6.5–8.5 ppm) and LC-MS to track molecular weight progression .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what functional groups are prioritized?
- Nuclear Magnetic Resonance (NMR) : -NMR identifies methoxy groups (singlet at δ ~3.8 ppm) and enoate protons (doublets near δ 5.5–6.5 ppm). -NMR confirms carbonyl carbons (δ 165–175 ppm) .
- Infrared Spectroscopy (IR) : Detect C=O stretches (~1700 cm) and pyrimidine ring vibrations (~1600 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy (e.g., [M+H] with <2 ppm error) .
Q. How do researchers ensure purity and stability during storage?
- Chromatographic purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity. Monitor degradation via peak broadening .
- Storage : Lyophilize and store under argon at −20°C to prevent ester hydrolysis or oxidation of the aminophenoxy group .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in -NMR) be resolved for this compound?
- Dynamic effects analysis : Variable-temperature NMR (VT-NMR) distinguishes conformational exchange broadening (e.g., rotation of the methoxyprop-2-enoate group) from impurities .
- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous protons and confirm connectivity between the pyrimidine and phenyl rings .
- X-ray crystallography : Resolve stereochemical ambiguities by growing single crystals in mixed solvent systems (e.g., DCM/hexane) .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the pyrimidine ring’s electron-deficient nature may drive interactions with DNA .
- Molecular docking : Model binding affinity to target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the aminophenoxy group .
- MD simulations : Evaluate stability in aqueous vs. lipid environments to predict membrane permeability .
Q. How can researchers optimize synthetic yield when proprietary reaction conditions are undisclosed?
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, DMF may enhance coupling efficiency vs. THF .
- In-situ monitoring : Use ReactIR to track reaction progress and identify rate-limiting steps (e.g., aminophenoxy group deprotection) .
- Alternative catalysts : Screen N-heterocyclic carbene (NHC) ligands if palladium-based systems underperform .
Q. What strategies mitigate byproduct formation during scale-up?
- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor selective enolate formation over aldol side reactions .
- Workup optimization : Use aqueous-organic biphasic extraction (e.g., ethyl acetate/NaHCO) to remove acidic or basic impurities .
- Continuous flow chemistry : Minimize residence time for unstable intermediates, reducing dimerization risks .
Methodological Notes
- Contradictory data resolution : Cross-validate analytical results with orthogonal techniques (e.g., NMR + X-ray) to address discrepancies .
- Advanced instrumentation : Leverage hyphenated techniques like LC-MS/MS for trace impurity profiling .
- Ethical considerations : Adhere to safety protocols for handling reactive intermediates (e.g., azide-containing precursors) per institutional guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
